Methyl 6-chloro-4-fluoronicotinate
Overview
Description
Methyl 6-chloro-4-fluoronicotinate is a chemical compound that belongs to the class of fluorinated pyridines
Mechanism of Action
Target of Action
Methyl 6-chloro-4-fluoropyridine-3-carboxylate is a chemical compound that has been used in the synthesis of various bioactive compounds. One of its primary targets is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
It is known that this compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency . This suggests that Methyl 6-chloro-4-fluoropyridine-3-carboxylate may interact with its targets by serving as a precursor in the synthesis of other bioactive compounds.
Biochemical Pathways
Methyl 6-chloro-4-fluoropyridine-3-carboxylate is involved in the synthesis of Retinoid X Receptor (RXR) ligands . RXR is a type of nuclear receptor that regulates the transcription of various genes. By influencing the production of RXR ligands, Methyl 6-chloro-4-fluoropyridine-3-carboxylate can indirectly affect numerous biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of Methyl 6-chloro-4-fluoropyridine-3-carboxylate’s action are largely dependent on the specific compounds it helps synthesize. For instance, as a precursor in the synthesis of fluoro substituted 6-phenylnicotinamide, it can contribute to the antagonistic effects on TRPV1 .
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-4-fluoropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it can be involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . The interactions of Methyl 6-chloro-4-fluoropyridine-3-carboxylate with these biomolecules are crucial for its biochemical functions.
Cellular Effects
Methyl 6-chloro-4-fluoropyridine-3-carboxylate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in synthesizing TRPV1 antagonists suggests that it may modulate pain and inflammation pathways in cells . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on gene expression and cellular differentiation processes.
Molecular Mechanism
The molecular mechanism of Methyl 6-chloro-4-fluoropyridine-3-carboxylate involves its interactions with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, its role in synthesizing TRPV1 antagonists involves binding interactions that inhibit the TRPV1 receptor . Additionally, its involvement in RXR ligand synthesis suggests that it may activate or inhibit RXR-mediated gene expression pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloro-4-fluoropyridine-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at 4°C to maintain its stability . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, although specific data on these effects are limited.
Metabolic Pathways
Methyl 6-chloro-4-fluoropyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, its role in synthesizing TRPV1 antagonists and RXR ligands suggests involvement in metabolic pathways related to pain, inflammation, and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-fluoronicotinate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents. One common method includes the use of potassium fluoride (KF) under specific conditions . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of advanced fluorination technology and effective fluorinating reagents has accelerated the development of such compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile (e.g., fluoride anion).
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Potassium Fluoride (KF): Used in nucleophilic substitution reactions.
Sodium Hydroxide (NaOH): Employed in deamination reactions.
Palladium Catalysts: Utilized in coupling reactions like the Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 6-chloro-4-fluoronicotinate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 3-fluoropyridine-4-carboxylate
- Methyl 6-fluoropyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-4-fluoronicotinate is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-chloro-4-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBKIWBCRBPRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-66-1 | |
Record name | methyl 6-chloro-4-fluoropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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